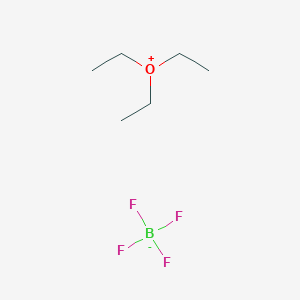
三乙基氧鎓四氟硼酸盐
概述
描述
Triethyloxonium tetrafluoroborate is an organic oxonium compound with the chemical formula [(CH3CH2)3O]+[BF4]−. This compound is a strong alkylating agent and is widely used in organic synthesis for its ability to transfer ethyl groups to various substrates .
科学研究应用
Triethyloxonium tetrafluoroborate has numerous applications in scientific research, including :
Organic Synthesis: It is used for the ethylation of sensitive or weakly nucleophilic functional groups, making it valuable in the synthesis of complex organic molecules.
Protein Modification: This compound is employed to modify carboxyl residues in proteins, aiding in the study of protein structure and function.
Polymer Chemistry:
作用机制
Target of Action
Triethyloxonium tetrafluoroborate, often referred to as Meerwein’s reagent or Meerwein’s salt , is a powerful alkylating agent . Its primary targets are molecules with nucleophilic sites, such as carboxyl residues in proteins , where it can donate an ethyl group.
Mode of Action
The compound interacts with its targets through alkylation . Alkylation involves the transfer of an alkyl group from the triethyloxonium ion to the nucleophilic site on the target molecule . This reaction results in the modification of the target molecule, such as the esterification of carboxylic acids .
Biochemical Pathways
The exact biochemical pathways affected by Triethyloxonium tetrafluoroborate can vary depending on the specific targets within a given biological system. One notable pathway is the esterification of carboxylic acids . The compound can convert carboxylic acids into esters, which can have significant downstream effects, such as altering the properties of proteins or other biomolecules .
Pharmacokinetics
It is worth noting that the compound is non-volatile and releases strong acid upon contact with water .
Result of Action
The molecular and cellular effects of Triethyloxonium tetrafluoroborate’s action largely depend on the specific targets and biological context. For instance, it can modify carboxyl residues in proteins , potentially altering their structure and function.
Action Environment
The action of Triethyloxonium tetrafluoroborate can be influenced by various environmental factors. For example, its reactivity can be affected by the pH and the presence of water, as it releases strong acid upon contact with water .
生化分析
Biochemical Properties
Triethyloxonium tetrafluoroborate is a powerful ethylating agent . It is used for the modification of carboxyl residues in proteins . It is also involved in the preparation of amino esters from lactams .
Molecular Mechanism
Triethyloxonium tetrafluoroborate acts as a strong alkylating agent . Alkylation involves the transfer of an alkyl group from the alkylating agent to a biomolecule, which can alter the biomolecule’s function. This process can lead to changes in gene expression, enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Triethyloxonium tetrafluoroborate does not have a long shelf-life at room temperature. It degrades by hydrolysis . The degradation products include diethyl ether and ethanol .
准备方法
Triethyloxonium tetrafluoroborate is typically prepared from boron trifluoride, diethyl ether, and epichlorohydrin. The reaction involves the following steps :
Reaction of boron trifluoride with diethyl ether: 4 Et2O·BF3 + 2 Et2O + 3 C2H3OCH2Cl → 3 [(CH3CH2)3O]+[BF4]− + B(OCH(CH2Cl)CH2OEt)3
Formation of triethyloxonium tetrafluoroborate: The resulting product is a white solid that dissolves in polar organic solvents.
化学反应分析
Triethyloxonium tetrafluoroborate undergoes various types of chemical reactions, primarily involving alkylation. Some key reactions include :
Esterification of carboxylic acids: RCO2H + [(CH3CH2)3O]+[BF4]− → RCO2C2H5 + (C2H5)2O + HBF4
Alkylation of nucleophiles: This reagent can alkylate a wide range of nucleophiles, including halides, cyanides, and thiocyanates, converting them into their corresponding ethyl derivatives.
相似化合物的比较
Triethyloxonium tetrafluoroborate is often compared to other oxonium salts, such as trimethyloxonium tetrafluoroborate. Both compounds are strong alkylating agents, but triethyloxonium tetrafluoroborate is specifically used for ethylation, while trimethyloxonium tetrafluoroborate is used for methylation . Other similar compounds include:
Trimethyloxonium tetrafluoroborate: Used for methylation reactions.
Triethyloxonium hexafluorophosphate: Similar in structure and reactivity to triethyloxonium tetrafluoroborate.
Triethyloxonium tetrafluoroborate stands out due to its specific application in ethylation reactions, making it a unique and valuable reagent in organic synthesis.
属性
IUPAC Name |
triethyloxidanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O.BF4/c1-4-7(5-2)6-3;2-1(3,4)5/h4-6H2,1-3H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDQMLLDOVRSJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC[O+](CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883372 | |
| Record name | Triethyloxonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368-39-8 | |
| Record name | Triethyloxonium tetrafluoroborate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethyloxonium tetrafluoroborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethyloxonium tetrafluoroborate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176023 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxonium, triethyl-, tetrafluoroborate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethyloxonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyloxonium tetrafluoroborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHYLOXONIUM TETRAFLUOROBORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0B19DD36J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B19988.png)
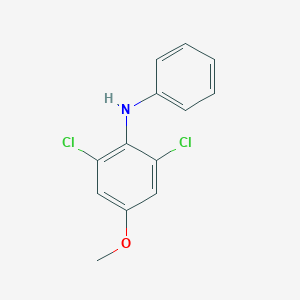
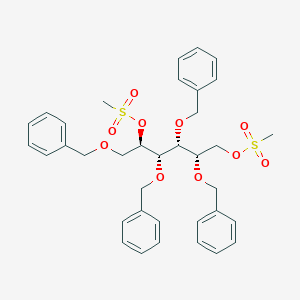
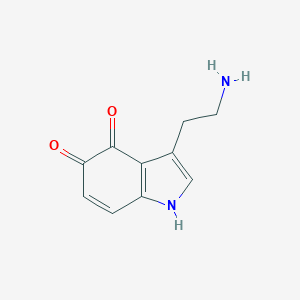
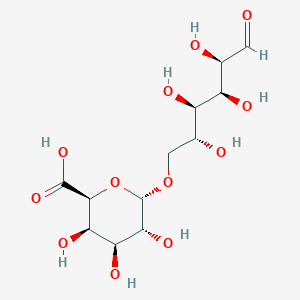
![2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B20006.png)
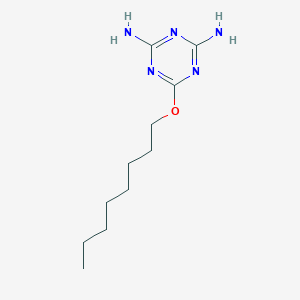
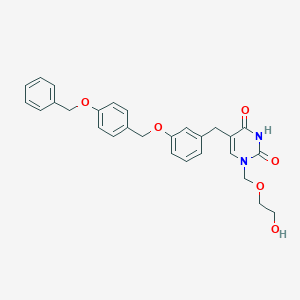
![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B20012.png)
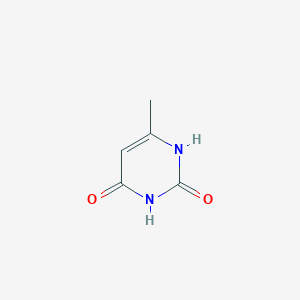
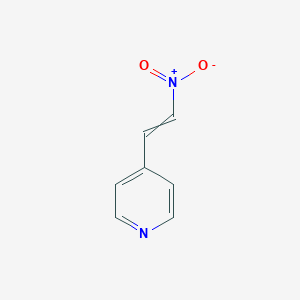
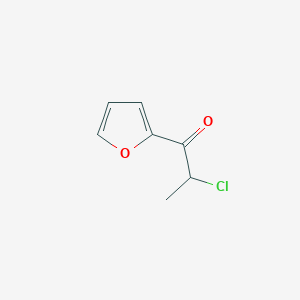
![dimethyl (4S,4aS,8R,8aS)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate](/img/structure/B20035.png)

